N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-3-5-21(25)22-16-19(20-6-4-15-27-20)24-13-11-23(12-14-24)17-7-9-18(26-2)10-8-17/h4,6-10,15,19H,3,5,11-14,16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSIPIEMQHJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The imine–imine rearrangement is initiated by potassium hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the piperazine ring.
Substitution: Both the furan and piperazine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the piperazine ring could lead to various piperazine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several piperazine derivatives reported in the literature. Key comparisons include:
Functional Group Variations
Piperazine Substitutions :
- The 4-methoxyphenyl group in the target compound is a common substituent in analogs like Compound 13 and 4a-e , which are associated with enhanced receptor binding or enzyme inhibition . In contrast, chlorophenyl or fluorophenyl variants (e.g., Compounds 14–15 ) exhibit higher molecular weights and distinct melting points, suggesting altered crystallinity and solubility .
- The 2-methoxyphenyl substitution in Compound 34 demonstrates the importance of methoxy positioning; ortho-methoxy groups may sterically hinder receptor interactions compared to para-substituted analogs .
Linker and Chain Modifications :
- The butanamide chain in the target compound differs from the acetamide (shorter chain) in Compound 13 and the hydroxybutyl linker in Compound 34 . Longer chains (e.g., butanamide) may improve membrane permeability but reduce metabolic stability .
- Heterocyclic replacements (e.g., thiazole in Compound 13 vs. oxadiazole in 4a-e ) influence electronic properties and binding affinities. For example, oxadiazole derivatives show stronger MAO inhibition due to enhanced π-π stacking .
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 482.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a furan ring and a piperazine moiety.
1. Antiviral and Antimicrobial Properties
Research indicates that this compound exhibits inhibitory effects on protein tyrosine phosphatase B (PtpB), which is crucial for the virulence of Mycobacterium tuberculosis. The inhibition of PtpB disrupts signal transduction pathways in macrophages, suggesting potential applications in treating tuberculosis and other infections caused by pathogenic bacteria .
2. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after in cosmetic applications to reduce hyperpigmentation. Studies have shown that derivatives of compounds similar to this compound demonstrate significant tyrosinase inhibitory activity. For instance, certain furan-chalcone derivatives exhibit IC50 values as low as 0.0433 µM, highlighting the potential for developing skin-whitening agents .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 8 | 0.0433 | Mixed inhibition on tyrosinase |
| Kojic Acid | 19.97 | Standard control for comparison |
3. Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on B16F10 melanoma cells revealed that concentrations up to 20 µM did not exhibit significant cytotoxicity, allowing for further exploration of its effects on melanin production without compromising cell viability .
Case Study 1: Inhibition of Tyrosinase
A series of experiments were conducted to evaluate the tyrosinase inhibitory effects of various furan derivatives. Among these, one compound demonstrated a potent IC50 value against monophenolase activity, indicating that structural modifications significantly impact enzyme inhibition.
Case Study 2: Anti-Virulence Activity
In another study focusing on anti-virulence properties, the compound was shown to effectively inhibit PtpB activity in Mycobacterium tuberculosis, suggesting a promising avenue for therapeutic development against resistant strains .
Q & A
Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide, and how is purity ensured?
Methodological Answer: The compound can be synthesized via a multi-step convergent approach. Key steps include:
- Amidation : Coupling a carboxylic acid derivative (e.g., butanamide) with a functionalized piperazine intermediate (e.g., 4-(4-methoxyphenyl)piperazine) using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (e.g., HCl salt from absolute ethanol) to achieve >95% purity .
- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. Which analytical techniques are critical for characterizing this compound's structure and purity?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can researchers assess the compound's affinity for dopamine receptors, and what conflicting data might arise?
Methodological Answer:
- Radioligand Binding Assays : Use -spiperone for D2-like receptors or -7-OH-DPAT for D3 receptors in transfected HEK293 cells. Calculate IC and K values .
- Conflicting Data :
- Discrepancies in K values may arise from assay conditions (e.g., buffer pH, membrane preparation).
- Off-target binding to serotonin (5-HT) receptors due to piperazine pharmacophore promiscuity .
Q. What strategies are effective in resolving enantiomers of this compound during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- Enantiopure Intermediates : Synthesize enantiomerically pure 4-amino-1-(4-methoxyphenylpiperazin-1-yl)butan-2-ol via enzymatic resolution (e.g., lipase-mediated acylation) .
- Challenges : Failed resolutions using tartaric acid derivatives highlight the need for tailored chiral selectors .
Q. How does the compound's metabolic stability impact its pharmacokinetic profile in preclinical models?
Methodological Answer:
- In Vitro Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. High CL (>30 mL/min/kg) indicates rapid hepatic clearance .
- PK Studies : Administer IV/PO doses in rodents. Parameters like (e.g., 2.5 hr) and oral bioavailability (<20%) guide structural optimization (e.g., adding trifluoromethyl groups for metabolic resistance) .
Data Contradiction Analysis
Example : Conflicting receptor binding data between studies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
